2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring is formed through a cyclization reaction involving appropriate precursors.
Chlorination and Dimethylation: The final steps involve chlorination and dimethylation reactions to introduce the chloro and methyl groups on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, sulfides, and substituted derivatives of the original compound .
Scientific Research Applications
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the sulfonyl and pyridine components.
N-{2-[(4-Benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulfonamide: Contains a similar piperidine structure but with different substituents.
Uniqueness
2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)sulfonyl-5-chloro-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-14-18(13-22)20(23-15(2)19(14)21)27(25,26)24-10-8-17(9-11-24)12-16-6-4-3-5-7-16/h3-7,17H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPXIDMMLBKUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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